

Application Note: Spectroscopic Characterization of 3-(4-Fluorophenyl)isoxazol-5-amine

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Compound of Interest

Compound Name: 3-(4-Fluorophenyl)isoxazol-5-amine

Cat. No.: B1270891

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Abstract

This application note provides a comprehensive guide to the spectroscopic characterization of **3-(4-Fluorophenyl)isoxazol-5-amine**, a heterocyclic compound of interest in medicinal chemistry and drug development. Isoxazole derivatives are known for their diverse biological activities, making their unambiguous structural elucidation crucial.^{[1][2]} This document outlines detailed protocols for the acquisition and interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The causality behind experimental choices is explained to provide researchers with a robust framework for their own investigations. While specific experimental data for this exact compound is not widely published, this guide presents expected spectral characteristics based on the analysis of closely related isoxazole derivatives and fundamental spectroscopic principles.

Introduction

3-(4-Fluorophenyl)isoxazol-5-amine (Figure 1) belongs to the isoxazole class of heterocyclic compounds, which are integral scaffolds in a variety of pharmacologically active molecules.^[2]^[3] The presence of the fluorophenyl group and the amine substituent on the isoxazole ring suggests potential applications in kinase inhibition, anti-inflammatory, and antimicrobial drug discovery programs. Accurate spectroscopic analysis is the cornerstone of chemical research,

ensuring the identity, purity, and structural integrity of synthesized compounds. This guide provides the necessary protocols and expected data to confidently characterize **3-(4-Fluorophenyl)isoxazol-5-amine**.

Compound Details:

| Property | Value | Source |
|-------------------|---|--------|
| IUPAC Name | 3-(4-Fluorophenyl)isoxazol-5-amine | - |
| Synonyms | 5-Amino-3-(4-fluorophenyl)isoxazole | [4] |
| CAS Number | 925005-35-2 | [4] |
| Molecular Formula | C ₉ H ₇ FN ₂ O | [4][5] |
| Molecular Weight | 178.16 g/mol | [4][5] |
| Melting Point | 127-132 °C | [4] |

Figure 1: Chemical Structure of **3-(4-Fluorophenyl)isoxazol-5-amine**

Caption: Structure of **3-(4-Fluorophenyl)isoxazol-5-amine**.

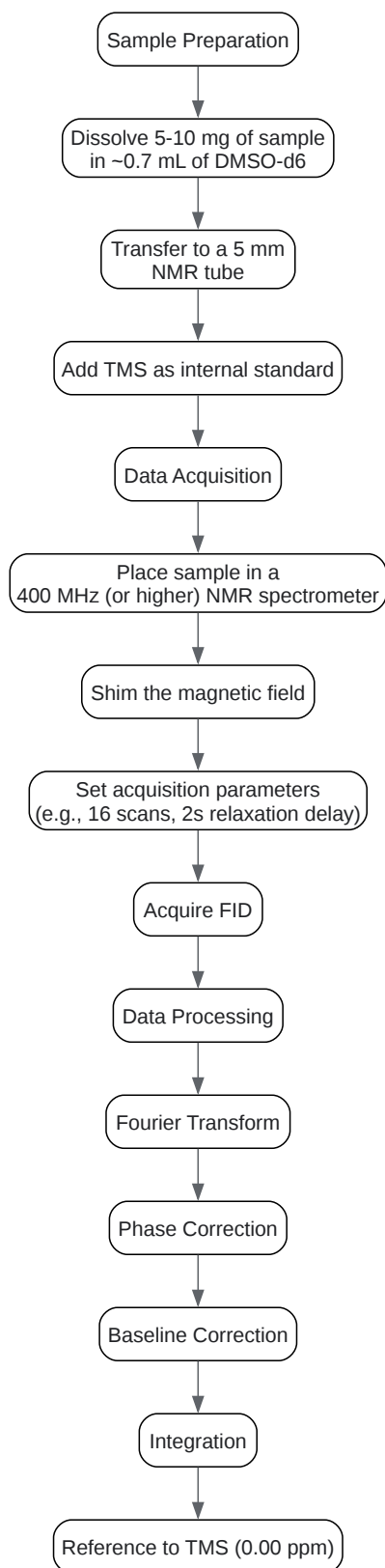
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **3-(4-Fluorophenyl)isoxazol-5-amine**, ¹H and ¹³C NMR will provide definitive structural information.

¹H NMR Spectroscopy Protocol

Rationale: This protocol is designed to obtain a high-resolution spectrum that allows for the clear identification of all proton signals and their coupling patterns. Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen as the solvent due to its excellent solubilizing power for polar compounds and its high boiling point, which minimizes evaporation. Tetramethylsilane (TMS) is the universally accepted internal standard for chemical shift referencing.

Workflow:

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Caption: ^1H NMR Spectroscopy Workflow.

Expected ^1H NMR Data (400 MHz, DMSO-d_6):

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|-------------------------------|-------------|-------------------------|
| ~ 7.90 - 7.80 | dd ($J \approx 8.8, 5.2$ Hz) | 2H | H-2', H-6' (ortho to F) |
| ~ 7.40 - 7.30 | t ($J \approx 8.8$ Hz) | 2H | H-3', H-5' (meta to F) |
| ~ 6.50 | s | 2H | -NH ₂ |
| ~ 6.20 | s | 1H | H-4 (isoxazole ring) |

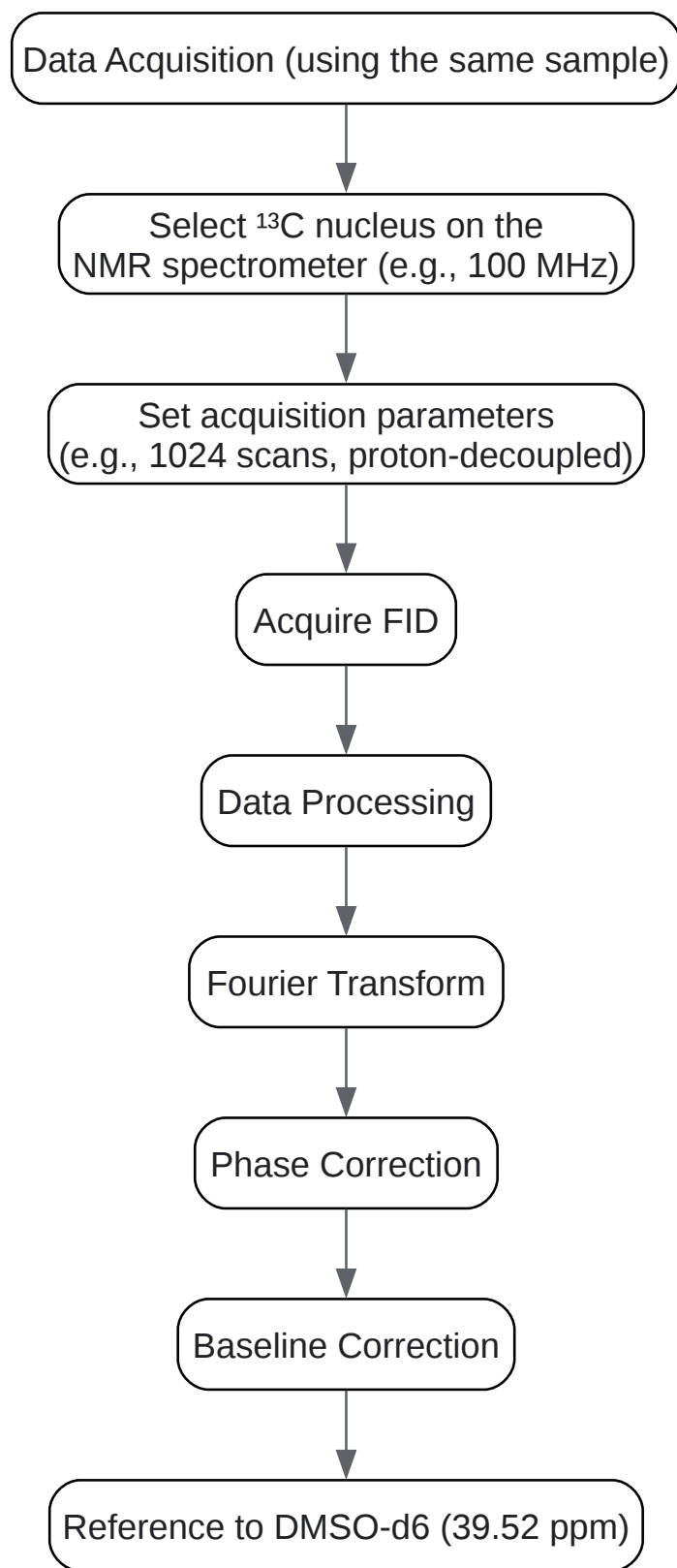
Interpretation:

- The two aromatic signals will appear as a doublet of doublets and a triplet, characteristic of a para-substituted fluorophenyl ring.
- The amine protons are expected to be a broad singlet and may exchange with residual water in the solvent.
- The isoxazole ring proton will be a sharp singlet.

^{13}C NMR Spectroscopy Protocol

Rationale: ^{13}C NMR provides information about the carbon skeleton of the molecule. A proton-decoupled experiment is standard to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Workflow:



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Caption: ¹³C NMR Spectroscopy Workflow.

Expected ^{13}C NMR Data (100 MHz, DMSO- d_6):

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|----------------------|
| ~ 172.0 | C-5 (isoxazole ring) |
| ~ 164.0 (d, $J \approx 250$ Hz) | C-4' (ipso-F) |
| ~ 160.0 | C-3 (isoxazole ring) |
| ~ 129.0 (d, $J \approx 8$ Hz) | C-2', C-6' |
| ~ 124.0 (d, $J \approx 3$ Hz) | C-1' |
| ~ 116.0 (d, $J \approx 22$ Hz) | C-3', C-5' |
| ~ 90.0 | C-4 (isoxazole ring) |

Interpretation:

- The carbon attached to the fluorine will show a large coupling constant (J).
- The other aromatic carbons will show smaller couplings to fluorine.
- The isoxazole ring carbons will be in their characteristic chemical shift regions.

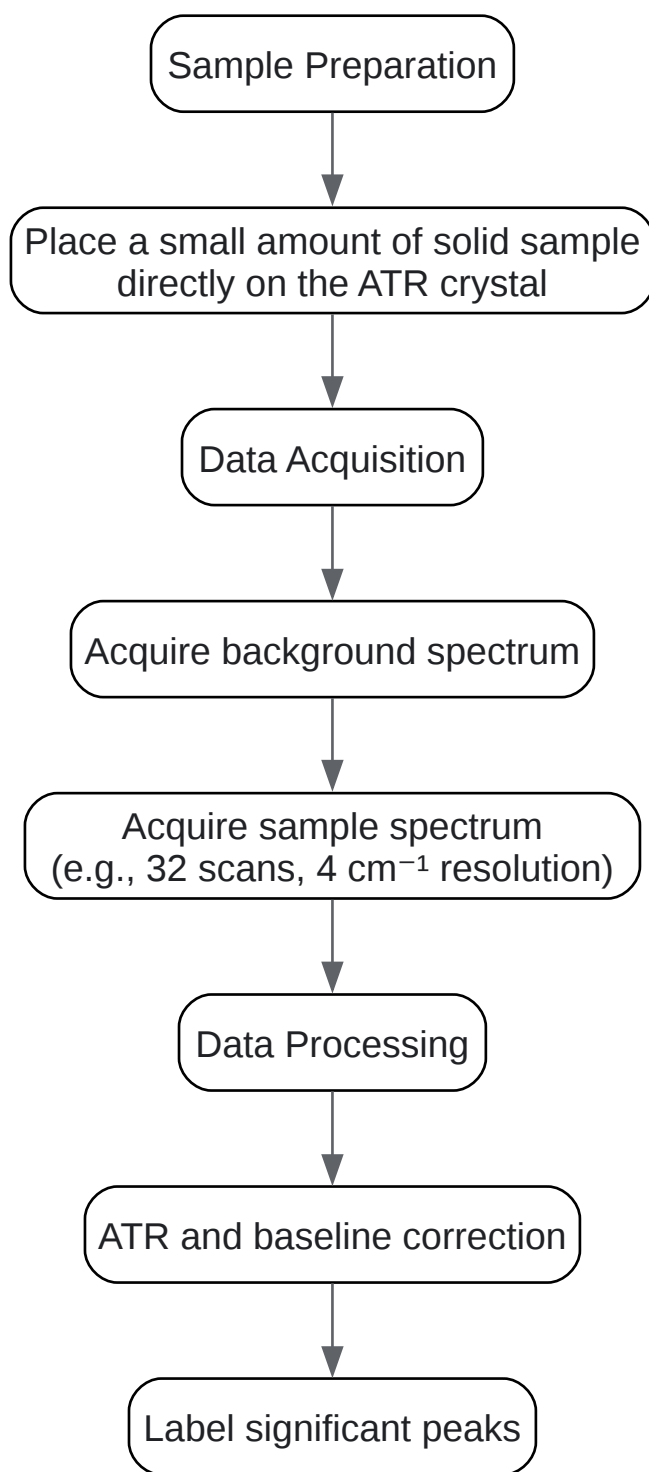
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

FT-IR Spectroscopy Protocol

Rationale: Attenuated Total Reflectance (ATR) is a modern, rapid, and non-destructive method for obtaining FT-IR spectra of solid samples, requiring minimal sample preparation.

Workflow:



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Caption: FT-IR (ATR) Spectroscopy Workflow.

Expected FT-IR Data (ATR, solid):

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|---|
| ~ 3400 - 3200 | Medium, Broad | N-H stretching (amine) |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretching |
| ~ 1620 - 1580 | Strong | C=N and C=C stretching (isoxazole and aromatic) |
| ~ 1510 | Strong | Aromatic C=C stretching |
| ~ 1230 | Strong | C-F stretching |
| ~ 1100 - 1000 | Strong | C-O stretching (isoxazole) |

Interpretation:

- The presence of the amine group will be confirmed by the N-H stretching vibrations.
- The characteristic absorptions of the aromatic and isoxazole rings will be observed in the fingerprint region.
- A strong band corresponding to the C-F bond stretch is a key diagnostic peak.

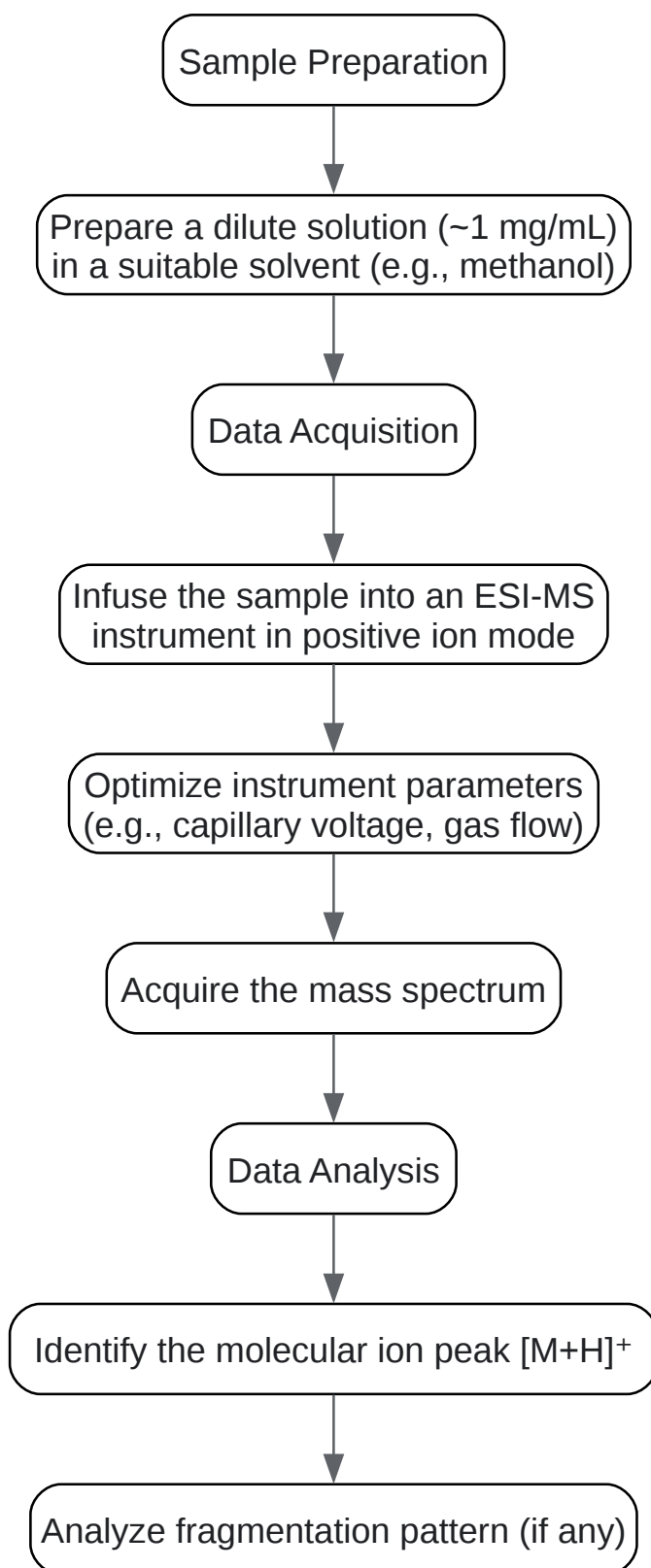
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.

Mass Spectrometry Protocol (Electrospray Ionization - ESI)

Rationale: ESI is a soft ionization technique suitable for polar molecules like **3-(4-Fluorophenyl)isoxazol-5-amine**, which will likely produce a prominent protonated molecular ion $[M+H]^+$.

Workflow:



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Caption: Mass Spectrometry (ESI) Workflow.

Expected Mass Spectrometry Data (ESI+):

| m/z | Assignment |
|--------|--------------------------------|
| 179.06 | $[M+H]^+$ |
| 178.06 | $[M]^+$ (less likely with ESI) |

Interpretation:

- The primary observation will be the protonated molecular ion at m/z 179.06, which confirms the molecular weight of the compound.
- High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition ($C_9H_8FN_2O^+$ for the $[M+H]^+$ ion).

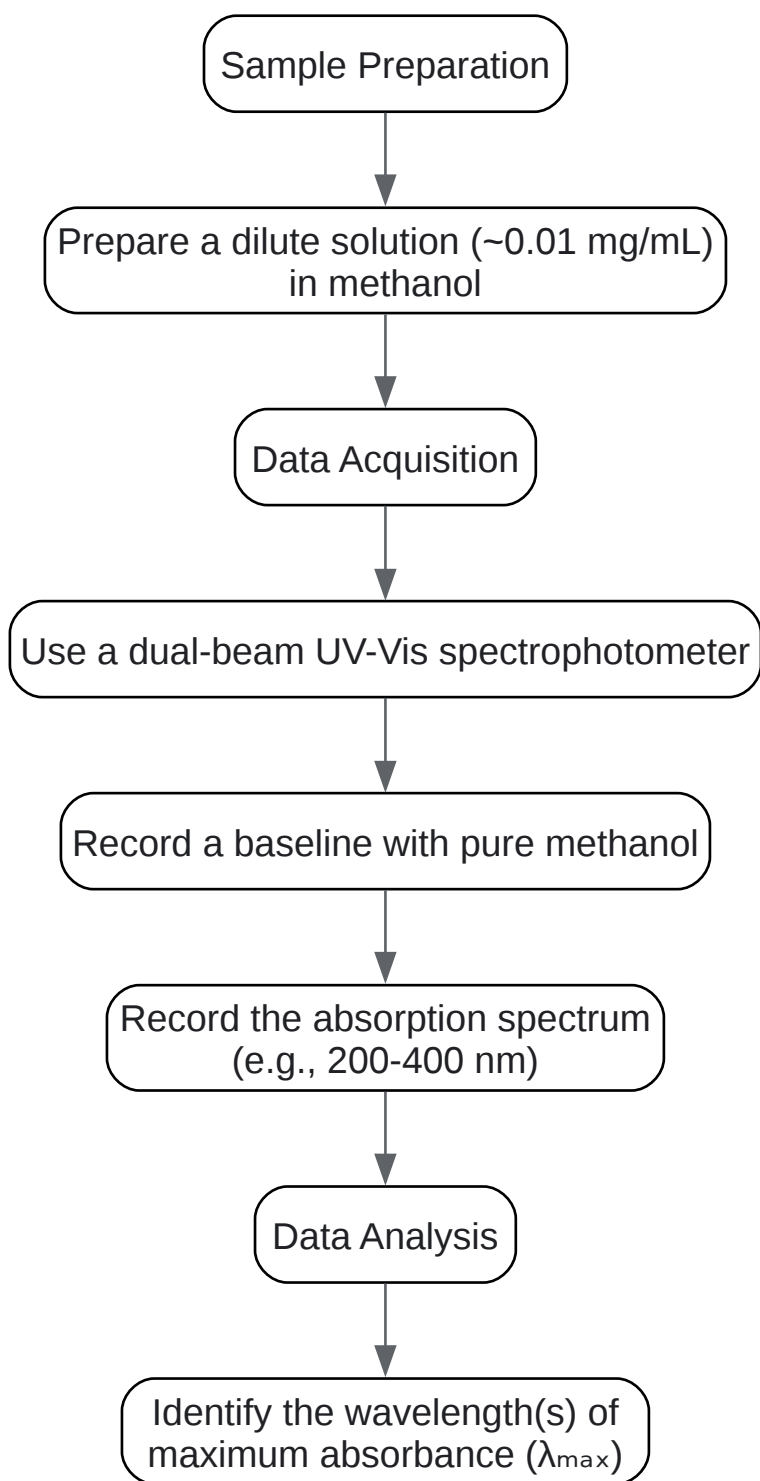
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for quantitative analysis and characterization of chromophores.

UV-Vis Spectroscopy Protocol

Rationale: This protocol is designed to measure the absorption spectrum of the compound in a non-absorbing solvent to identify the wavelengths of maximum absorbance (λ_{max}). Methanol is a common and suitable solvent for this purpose.

Workflow:



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Caption: UV-Vis Spectroscopy Workflow.

Expected UV-Vis Data (Methanol):

| λ_{\max} (nm) |
|-----------------------|
| ~ 250 - 280 |

Interpretation:

- The observed absorbance is due to $\pi \rightarrow \pi^*$ electronic transitions within the conjugated system of the fluorophenyl and isoxazole rings. The exact λ_{\max} will depend on the solvent and the specific electronic structure.[1][6]

Conclusion

The combination of NMR, FT-IR, MS, and UV-Vis spectroscopy provides a powerful and comprehensive toolkit for the unambiguous characterization of **3-(4-Fluorophenyl)isoxazol-5-amine**. The protocols and expected data presented in this application note serve as a reliable guide for researchers in synthetic and medicinal chemistry. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is essential for the advancement of drug discovery and development programs.

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